Capsiate Capsiate Capsiate is a carboxylic ester obtained by formal condensation of the carboxy group of (6E)-8-methylnon-6-enoic acid with the benzylic hydroxy group of vanillyl alcohol. A non-pungent analogue of capsaicin with a similar biological profile. It has a role as a plant metabolite, a hypoglycemic agent, an anti-allergic agent, an antioxidant, an angiogenesis inhibitor, an anti-inflammatory agent and a capsaicin receptor agonist. It is a carboxylic ester, a monomethoxybenzene and a member of phenols. It is functionally related to a vanillyl alcohol.
Capsiate is a natural product found in Apis cerana with data available.
Brand Name: Vulcanchem
CAS No.: 205687-01-0
VCID: VC20801396
InChI: InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
SMILES: CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol

Capsiate

CAS No.: 205687-01-0

Cat. No.: VC20801396

Molecular Formula: C18H26O4

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Capsiate - 205687-01-0

Specification

Description Capsiate is a carboxylic ester obtained by formal condensation of the carboxy group of (6E)-8-methylnon-6-enoic acid with the benzylic hydroxy group of vanillyl alcohol. A non-pungent analogue of capsaicin with a similar biological profile. It has a role as a plant metabolite, a hypoglycemic agent, an anti-allergic agent, an antioxidant, an angiogenesis inhibitor, an anti-inflammatory agent and a capsaicin receptor agonist. It is a carboxylic ester, a monomethoxybenzene and a member of phenols. It is functionally related to a vanillyl alcohol.
Capsiate is a natural product found in Apis cerana with data available.
CAS No. 205687-01-0
Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
IUPAC Name (4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate
Standard InChI InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
Standard InChI Key ZICNYIDDNJYKCP-SOFGYWHQSA-N
Isomeric SMILES CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC
SMILES CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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